molecular formula C19H23N5O4 B2828971 8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione CAS No. 1020972-41-1

8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione

Cat. No.: B2828971
CAS No.: 1020972-41-1
M. Wt: 385.424
InChI Key: WEQCQLJHLVBGAT-UHFFFAOYSA-N
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Description

8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a purine core with an imidazolidine ring and an ethoxyethoxyphenyl group, which contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Imidazolidine Ring: The imidazolidine ring is introduced via cyclization reactions, often using reagents such as ethylenediamine and formaldehyde under acidic conditions.

    Attachment of the Ethoxyethoxyphenyl Group: The ethoxyethoxyphenyl group is attached through etherification reactions, typically involving phenol derivatives and ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethoxyethoxy group.

Scientific Research Applications

8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: Exploration of its potential as a building block for advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Similar structure with a methoxyethoxy group instead of an ethoxyethoxy group.

    8-[4-(2-Hydroxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Similar structure with a hydroxyethoxy group instead of an ethoxyethoxy group.

Uniqueness

The uniqueness of 8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

6-[4-(2-ethoxyethoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-4-27-11-12-28-14-7-5-13(6-8-14)23-9-10-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQCQLJHLVBGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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